molecular formula C6H6N4O B11921221 7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one

7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11921221
M. Wt: 150.14 g/mol
InChI Key: IUICDGZYWOSADN-UHFFFAOYSA-N
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Description

7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one is a heterocyclic compound that features an imidazo-pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with ethyl cyanoacetate at elevated temperatures. This reaction proceeds through a cyclocondensation mechanism, leading to the formation of the imidazo-pyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazo-pyridine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .

Scientific Research Applications

7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the modulation of cell proliferation, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one is unique due to its amino group, which provides additional sites for chemical modification and enhances its potential as a versatile building block in synthetic chemistry and drug development.

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

7-amino-1,4-dihydroimidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C6H6N4O/c7-3-1-4(11)10-6-5(3)8-2-9-6/h1-2H,(H4,7,8,9,10,11)

InChI Key

IUICDGZYWOSADN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(NC1=O)N=CN2)N

Origin of Product

United States

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